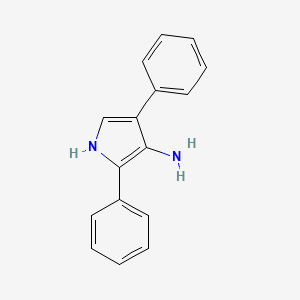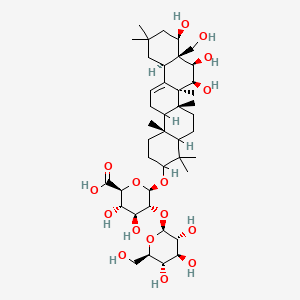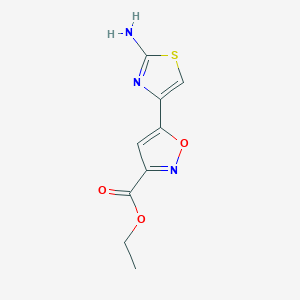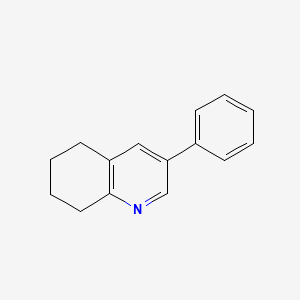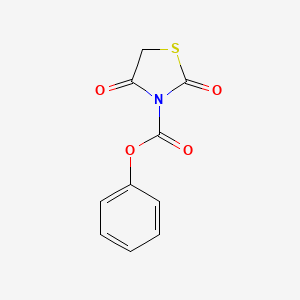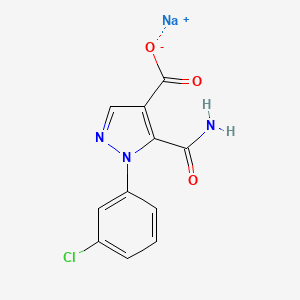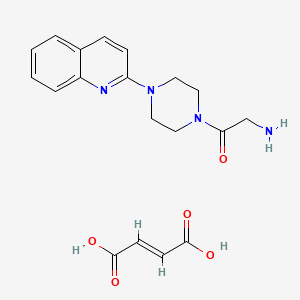
Piperazine, 1-glycyl-4-(2-quinolyl)-, maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-glycyl-4-(2-quinolyl)-, maleate: is a chemical compound known for its unique structure and potential applications in various fields It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-glycyl-4-(2-quinolyl)-, maleate typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with a suitable quinoline derivative to form 1-glycyl-4-(2-quinolyl)piperazine.
Addition of Maleic Acid: The resulting compound is then reacted with maleic acid to form the maleate salt. This step is crucial for enhancing the solubility and stability of the compound.
The reaction conditions for these steps generally include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include:
Batch or Continuous Reactors: Depending on the scale of production, either batch or continuous reactors are used.
Purification Steps: After synthesis, the compound undergoes purification steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
化学反应分析
Types of Reactions
Piperazine, 1-glycyl-4-(2-quinolyl)-, maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction may yield piperazine derivatives with altered functional groups.
科学研究应用
Piperazine, 1-glycyl-4-(2-quinolyl)-, maleate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Piperazine, 1-glycyl-4-(2-quinolyl)-, maleate involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with specific receptors in the body, leading to a cascade of biochemical events.
Inhibit Enzymes: Inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Modulate Signaling Pathways: Influence signaling pathways involved in cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
Piperazine Derivatives: Compounds such as 1-benzylpiperazine and 1-phenylpiperazine share structural similarities.
Quinolyl Compounds: Compounds like quinoline and its derivatives have similar quinolyl groups.
Uniqueness
Piperazine, 1-glycyl-4-(2-quinolyl)-, maleate is unique due to its specific combination of piperazine, glycyl, and quinolyl groups, along with the maleate salt form
属性
CAS 编号 |
101153-50-8 |
|---|---|
分子式 |
C19H22N4O5 |
分子量 |
386.4 g/mol |
IUPAC 名称 |
2-amino-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C15H18N4O.C4H4O4/c16-11-15(20)19-9-7-18(8-10-19)14-6-5-12-3-1-2-4-13(12)17-14;5-3(6)1-2-4(7)8/h1-6H,7-11,16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
UGNMLLNSEKMLBO-WLHGVMLRSA-N |
手性 SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)CN.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)CN.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


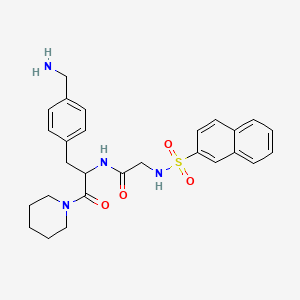
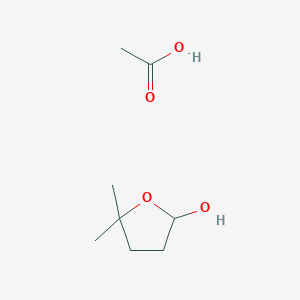
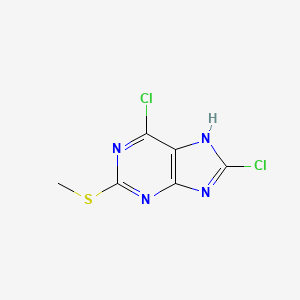
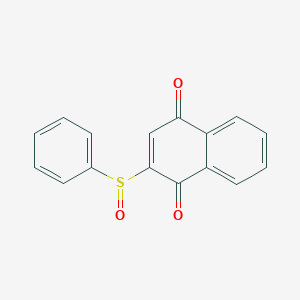

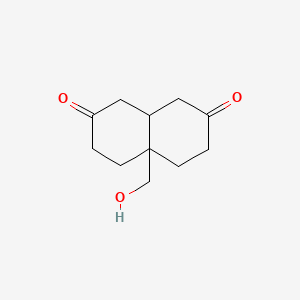

![7-Azadispiro[2.0.2~4~.2~3~]octan-8-one](/img/structure/B14330955.png)
